molecular formula C16H18N2O2 B13972019 p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide CAS No. 58973-44-7

p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide

Cat. No.: B13972019
CAS No.: 58973-44-7
M. Wt: 270.33 g/mol
InChI Key: GLFIPGFKVWGZCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide typically involves the reaction of p-methoxy-alpha-phenylhydrocinnamic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction can be represented as follows:

p-Methoxy-alpha-phenylhydrocinnamic acid+Hydrazine hydratep-Methoxy-alpha-phenylhydrocinnamic acid hydrazide\text{p-Methoxy-alpha-phenylhydrocinnamic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} p-Methoxy-alpha-phenylhydrocinnamic acid+Hydrazine hydrate→p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions: p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is used as a building block for the synthesis of various hydrazone derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of cancer cells and bacteria .

Industry: In industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its hydrazone derivatives are also used as intermediates in the production of pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrazone derivatives makes it valuable in various applications .

Biological Activity

p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is a compound belonging to the hydrazide-hydrazone class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and case studies from various research findings.

Antimicrobial Activity

Hydrazide-hydrazone derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of hydrazide-hydrazone derivatives is often quantified using MIC and MBC values. For instance, one study reported that certain derivatives showed MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, demonstrating strong antibacterial activity . The MBC values were found to be in the range of 3.91–62.5 µg/mL, indicating a lethal effect against Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1.953.91
Enterococcus faecalis15.6262.5
Escherichia coliVariableVariable

Anticancer Activity

Research has also indicated that hydrazide-hydrazone derivatives possess anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Properties

A study involving a series of hydrazone derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes associated with inflammation, making it a potential candidate for treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialStrong activity against Gram-positive/negative bacteria ,
AnticancerCytotoxicity against cancer cell lines ,
Anti-inflammatoryInhibition of cytokines and inflammatory markers ,

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications in the chemical structure can significantly influence its pharmacological properties. For instance:

  • Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish antimicrobial activity.
  • Hydrazone Linkage : The stability and reactivity of the hydrazone bond are pivotal in determining the compound's overall biological activity.

Properties

CAS No.

58973-44-7

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-phenylpropanehydrazide

InChI

InChI=1S/C16H18N2O2/c1-20-14-9-7-12(8-10-14)11-15(16(19)18-17)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19)

InChI Key

GLFIPGFKVWGZCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN

Origin of Product

United States

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